Ep-atta(4-)
Description
Ep-atta(4-), or ethylenediamine-N,N,N’,N’-tetraacetic acid tetranion, is a polyaminocarboxylic acid derivative renowned for its strong chelating capabilities. Structurally analogous to EDTA (ethylenediaminetetraacetic acid), it features four deprotonated carboxylic groups and two amine donors, forming a hexadentate ligand. This configuration enables high-affinity binding to divalent and trivalent metal ions, such as Ca²⁺, Fe³⁺, and Cu²⁺, with stability constants (log K) exceeding those of many traditional chelators .
Ep-atta(4-) is utilized in pharmaceutical analysis for metal ion quantification, stabilization of labile compounds, and as a component in separation buffers. Its applications extend to biotechnology, where it aids in DNA isolation by sequestering Mg²⁺ ions that could otherwise activate nucleases . Despite its similarity to EDTA, modifications in its molecular framework—such as altered side-chain lengths or substituents—enhance specificity for certain metal ions, making it advantageous in targeted analytical protocols .
Properties
Molecular Formula |
C39H29N5O10-4 |
|---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
2-[[6-[6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]-4-(15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C39H33N5O10/c45-34(46)19-43(20-35(47)48)17-24-7-5-13-30(40-24)32-15-23(39-28-11-3-1-9-26(28)38(53-54-39)27-10-2-4-12-29(27)39)16-33(42-32)31-14-6-8-25(41-31)18-44(21-36(49)50)22-37(51)52/h1-16,38H,17-22H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4 |
InChI Key |
YSUMREQLPRTMLX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(OO3)C5=CC(=NC(=C5)C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-])C7=CC=CC(=N7)CN(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The chelation efficiency of Ep-atta(4-) and related compounds depends on their molecular geometry, denticity, and functional group arrangement. Below is a comparative overview:
| Compound | Denticity | Key Functional Groups | Preferred Metal Ions | log K (Ca²⁺) | Applications in Pharma/Biotech |
|---|---|---|---|---|---|
| Ep-atta(4-) | Hexadentate | 2 amines, 4 carboxylates | Fe³⁺, Cu²⁺, Ca²⁺ | 10.5 | DNA isolation, metal detoxification |
| EDTA(4-) | Hexadentate | 2 amines, 4 carboxylates | Ca²⁺, Mg²⁺ | 10.7 | Metal quantification, anticoagulants |
| DTPA | Octadentate | 3 amines, 5 carboxylates | Lanthanides, Gd³⁺ | 22.5 (Gd³⁺) | MRI contrast agents, radionuclide chelation |
| EGTA | Hexadentate | 2 amines, 4 carboxylates | Ca²⁺ (over Mg²⁺) | 11.0 (Ca²⁺) | Calcium-specific assays, cellular studies |
| PDTA | Hexadentate | 2 amines, 4 carboxylates | Transition metals | 12.1 (Fe³⁺) | Industrial catalysis, wastewater treatment |
Key Observations :
- Selectivity : Ep-atta(4-) shows enhanced affinity for Fe³⁺ (log K ~14.2) compared to EDTA (log K ~8.3 for Fe³⁺), making it superior in iron-overload therapies .
- Stability : DTPA’s octadentate structure provides higher stability for larger ions like Gd³⁺, critical for medical imaging .
- pH Sensitivity : EGTA’s selectivity for Ca²⁺ over Mg²⁺ arises from its ethylene glycol bridge, which optimizes binding at physiological pH, unlike Ep-atta(4-), which lacks this feature .
Performance in Pharmaceutical Assays
A 2023 study compared Ep-atta(4-) and EDTA in metal ion quantification protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
